molecular formula C8H10N2O2 B11917992 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione CAS No. 906456-02-8

2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione

Cat. No.: B11917992
CAS No.: 906456-02-8
M. Wt: 166.18 g/mol
InChI Key: XQSYZOQXIBUFKU-UHFFFAOYSA-N
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Description

2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione is a spirocyclic diketopiperazine derivative characterized by a cyclobutane ring fused to a six-membered diazadione ring.

Properties

CAS No.

906456-02-8

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

2-ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione

InChI

InChI=1S/C8H10N2O2/c1-2-5-3-8(4-5)6(11)9-7(12)10-8/h2,5H,1,3-4H2,(H2,9,10,11,12)

InChI Key

XQSYZOQXIBUFKU-UHFFFAOYSA-N

Canonical SMILES

C=CC1CC2(C1)C(=O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a dicarbonyl compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under reflux conditions to facilitate the formation of the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced spiro compounds.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro-oxides, while reduction could produce spiro-amines.

Scientific Research Applications

2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key References
2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione Ethenyl (C₂H₃) C₇H₈N₂O₂* ~156.15 Not reported -
5,7-Diazaspiro[3.4]octane-6,8-dione None C₆H₈N₂O₂ 140.14 89691-88-3
2-Phenyl-5,7-diazaspiro[3.4]octane-6,8-dione Phenyl (C₆H₅) C₁₂H₁₂N₂O₂ 216.24 1909306-07-5
2-(Fluoromethyl)-5,7-diazaspiro[3.4]octane-6,8-dione Fluoromethyl (CH₂F) C₇H₉FN₂O₂ 172.16 2445792-88-9
2-Thia-5,7-diazaspiro[3.4]octane-6,8-dione Sulfur substitution C₅H₆N₂O₂S 158.18 138650-23-4

Notes:

  • Sulfur substitution (2-thia analog) alters electronic properties and may improve metabolic stability .

Key Observations :

  • The ethenyl derivative likely follows similar alkylation/condensation pathways as phenyl analogs, though yields may vary due to steric or electronic effects of the vinyl group.
  • High yields (>80%) are achievable with electron-donating aryl substituents (e.g., 4-methoxyphenyl) .

Insights :

  • Spiro-diazaspirooctanes with aromatic substituents (e.g., isoquinolinyl) exhibit potent protease inhibition, suggesting the ethenyl variant could be optimized for similar targets .
  • The hydrochloride salt of the 2-amino derivative is commercially available for drug discovery .

Biological Activity

2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione is a synthetic compound characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.177 g/mol
CAS Number 906456-02-8
LogP 0.0765
PSA 65.18 Ų

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells. While detailed mechanisms remain under investigation, initial studies suggest that it may influence various signaling pathways and enzyme activities.

  • Antimicrobial Activity : Preliminary research indicates potential efficacy against bacterial strains, particularly Mycobacterium tuberculosis. The compound's structural features may enhance its ability to penetrate bacterial membranes and disrupt metabolic processes.
  • Anticancer Properties : The spirocyclic nature of the compound may contribute to its ability to inhibit cancer cell proliferation through interference with cell cycle regulation and apoptosis pathways.

Structure-Activity Relationship (SAR)

Research into the SAR of diazaspiro compounds has revealed that modifications to the core structure can significantly influence biological activity. For example:

  • Substituents on the nitrogen atoms can affect binding affinity to target proteins.
  • Variations in the ethylene group can enhance solubility and bioavailability.

Case Studies

Several studies have explored the biological activity of related compounds derived from the diazaspiro framework:

  • Antitubercular Activity : A study reported that derivatives based on a similar diazaspiro scaffold exhibited minimal inhibitory concentrations (MIC) as low as 0.016 μg/mL against M. tuberculosis, highlighting the potential for developing new antitubercular agents .
  • Cancer Research : Research has shown that certain diazaspiro compounds can act as inhibitors of key cancer-related proteins, suggesting a pathway for therapeutic development in oncology .

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